Ethyl 5-phenacylsulfanylpentanoate

Description

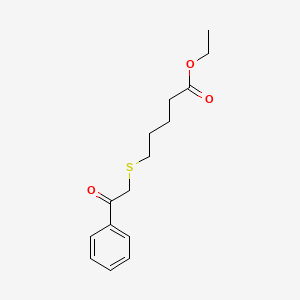

Ethyl 5-phenacylsulfanylpentanoate is a sulfur-containing ester compound characterized by a pentanoate backbone substituted at the 5-position with a phenacylsulfanyl (C₆H₅COCH₂S-) group.

Properties

IUPAC Name |

ethyl 5-phenacylsulfanylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3S/c1-2-18-15(17)10-6-7-11-19-12-14(16)13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJKPXBULDWKFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCSCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-phenacylsulfanylpentanoate typically involves the esterification of 5-phenacylsulfanylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the phenacyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-phenacylsulfanylpentanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-phenacylsulfanylpentanoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release the active phenacylsulfanyl group, which can then interact with cellular components. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 5-(3-Thienyl)pentanoate (CAS 88661-22-7)

Structural Features :

- Formula : C₁₁H₁₆O₂S

- Substituent : 3-Thienyl group (aromatic sulfur-containing heterocycle).

- Key Differences : The thienyl group lacks the ketone functionality (CO) present in the phenacylsulfanyl group of the target compound.

Physicochemical Properties :

- Higher solubility in nonpolar solvents due to the thiophene ring’s aromaticity .

- Lower polarity compared to phenacylsulfanyl derivatives, affecting reactivity in nucleophilic substitutions.

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

Structural Features :

- Substituents : Diphenyl and ethoxycarbonyloxy groups at the 5-position.

- Key Differences : A triple bond (yne) and bulky diphenyl substituents introduce steric hindrance absent in the target compound.

Research Findings :

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Synthesis Pathways: Ethyl 5-(3-thienyl)pentanoate is synthesized via esterification or thiophene coupling, suggesting analogous methods for the target compound .

- Reactivity Trends : Sulfur-containing esters (e.g., thienyl derivatives) exhibit enhanced nucleophilicity compared to purely aromatic analogs, influencing catalytic applications .

- Limitations: Direct experimental data on this compound are absent; comparisons rely on structural extrapolation.

Notes

- The phenacylsulfanyl group’s ketone moiety may increase polarity and oxidative instability compared to thienyl or diphenyl derivatives.

- Further studies are needed to validate the hypothesized properties and applications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.